molecular formula C19H23NO3 B11080295 2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11080295
M. Wt: 313.4 g/mol
InChI Key: JXDGMHOBNZPQMU-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their applications in polymer chemistry, particularly in the development of high-performance thermosetting resins. This compound is characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, along with a dimethyl-substituted benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the reaction of 4-ethoxy-3-methoxyphenol with formaldehyde and a secondary amine, such as dimethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring. The process can be summarized as follows:

    Starting Materials: 4-ethoxy-3-methoxyphenol, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic or basic catalyst, typically at elevated temperatures (60-100°C).

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzoxazine derivatives.

Scientific Research Applications

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:

    Polymer Chemistry: It is used in the synthesis of high-performance thermosetting resins, which are valuable in aerospace, automotive, and electronics industries.

    Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Material Science: It is investigated for its potential use in developing advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. In polymer chemistry, the compound undergoes ring-opening polymerization to form cross-linked polymer networks. The presence of ethoxy and methoxy groups enhances the compound’s reactivity and stability, making it suitable for high-performance applications.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-methoxybenzaldehyde: Similar in structure but lacks the benzoxazine ring.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in functional groups and reactivity.

Uniqueness

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of high-performance polymers and advanced materials.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C19H23NO3/c1-5-22-16-11-10-13(12-17(16)21-4)18-20-15-9-7-6-8-14(15)19(2,3)23-18/h6-12,18,20H,5H2,1-4H3

InChI Key

JXDGMHOBNZPQMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(O2)(C)C)OC

Origin of Product

United States

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